molecular formula C14H24FeO3 B13682696 (3-Carboxy-1-oxopropyl)ferrocene

(3-Carboxy-1-oxopropyl)ferrocene

Cat. No.: B13682696
M. Wt: 296.18 g/mol
InChI Key: CWCTUUZCOGWQQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Carboxy-1-oxopropyl)ferrocene typically involves the acylation of ferrocene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Carboxy-1-oxopropyl)ferrocene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Carboxy-1-oxopropyl)ferrocene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Carboxy-1-oxopropyl)ferrocene is primarily based on its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it useful in electron transfer processes. The carboxylic acid group can interact with various biological targets, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Carboxy-1-oxopropyl)ferrocene is unique due to the presence of a propyl chain linking the ferrocene moiety to the carboxylic acid group. This structure provides additional flexibility and reactivity compared to other ferrocene derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H24FeO3

Molecular Weight

296.18 g/mol

IUPAC Name

cyclopentane;4-cyclopentyl-4-oxobutanoic acid;iron

InChI

InChI=1S/C9H14O3.C5H10.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h7H,1-6H2,(H,11,12);1-5H2;

InChI Key

CWCTUUZCOGWQQO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC1.C1CCC(C1)C(=O)CCC(=O)O.[Fe]

Origin of Product

United States

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